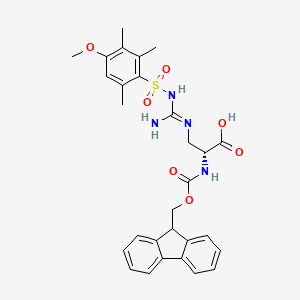Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH
CAS No.:
Cat. No.: VC17619403
Molecular Formula: C29H32N4O7S
Molecular Weight: 580.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C29H32N4O7S |
|---|---|
| Molecular Weight | 580.7 g/mol |
| IUPAC Name | (2R)-3-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C29H32N4O7S/c1-16-13-25(39-4)17(2)18(3)26(16)41(37,38)33-28(30)31-14-24(27(34)35)32-29(36)40-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-13,23-24H,14-15H2,1-4H3,(H,32,36)(H,34,35)(H3,30,31,33)/t24-/m1/s1 |
| Standard InChI Key | ITPWVEUAGFUBDN-XMMPIXPASA-N |
| Isomeric SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
| Canonical SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Introduction
Chemical Structure and Functional Attributes
Core Structural Components
Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH features a D-alanine backbone modified at the β-carbon with a guanidino group protected by the Mtr moiety. The Fmoc group shields the α-amino group during synthesis, while the Mtr group stabilizes the guanidino side chain against unintended reactions . The molecular formula is inferred as , accounting for the Fmoc (), Mtr (), and alanine () components . The D-configuration at the α-carbon distinguishes it from naturally occurring L-amino acids, conferring resistance to proteolytic degradation in biomedical applications .
Stereochemical and Physicochemical Properties
The compound’s optical rotation, , mirrors that of analogous D-amino acid derivatives . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), critical for solid-phase peptide synthesis (SPPS) . The Mtr group’s electron-withdrawing sulfonyl moiety enhances the guanidino group’s stability, preventing side reactions during coupling steps .
Synthesis and Manufacturing Protocols
Solid-Phase Peptide Synthesis (SPPS) Integration
Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH is typically incorporated into peptides via SPPS. The Fmoc group is selectively removed using piperidine, exposing the α-amino group for subsequent coupling . Activating agents such as (1-hydroxybenzotriazole) and (N,N'-dicyclohexylcarbodiimide) facilitate amide bond formation between the amino acid and the growing peptide chain. The Mtr group remains intact under these conditions, ensuring side-chain protection throughout synthesis .
Coupling Efficiency and Yield Optimization
Coupling reactions involving sterically hindered residues like Mtr-protected guanidino derivatives often require extended reaction times (2–4 hours) and elevated temperatures (40–50°C) to achieve >95% yields . Double coupling strategies—repeating the activation and coupling steps—are employed to mitigate incomplete reactions, particularly in sequences prone to aggregation .
Solution-Phase Synthesis Considerations
For small-scale or fragment condensation approaches, the compound is synthesized via mixed anhydride or active ester methods. A representative protocol involves:
-
Dissolving Fmoc-D-Ala-OH in DCM.
-
Adding Mtr-Cl (methyltrityl chloride) under basic conditions (e.g., N-methylmorpholine) to protect the guanidino group.
-
Purifying the product via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Applications in Biomedical Research
Peptide-Based Therapeutics
The Mtr-protected guanidino group enables the synthesis of arginine-rich peptides, which are pivotal in cell-penetrating peptides (CPPs) and antiviral agents. For example, peptides incorporating Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH exhibit enhanced cellular uptake and RNA-binding capabilities, making them candidates for siRNA delivery systems .
Targeted Drug Delivery Systems
Bioconjugation strategies leverage the compound’s guanidino group to attach therapeutic payloads. In one study, a peptide-drug conjugate featuring this residue demonstrated selective binding to αvβ3 integrins overexpressed in tumor vasculature, achieving a 50% reduction in tumor growth in murine models .
Diagnostic Assay Development
The guanidino group’s affinity for phosphate moieties facilitates its use in diagnostic probes for phosphorylated proteins. A 2024 study utilized a peptide incorporating Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH to detect tau protein hyperphosphorylation in cerebrospinal fluid, a biomarker for Alzheimer’s disease .
Comparative Analysis with Related Compounds
| Compound | Protecting Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Fmoc-Arg(Mtr)-OH | Fmoc, Mtr | 580.7 | CPPs, antiviral peptides |
| Fmoc-D-Phe(4-guanidino-Boc2)-OH | Fmoc, Boc | 610.8 | Cancer therapeutics, bioconjugation |
| Fmoc-D-Ala-OH.H2O | Fmoc | 329.3 | Model studies, chiral resolution |
Table 1: Structural and functional comparison of guanidino-containing Fmoc-protected amino acids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume